TAK-788 vs. Osimertinib: Superior Median Duration of Response (mDOR) in EGFR Exon 20 Insertion NSCLC
In a cross-trial comparison of phase II data, TAK-788 demonstrated a median duration of response (mDOR) of 17.5 months in the EXCLAIM cohort of platinum-pretreated patients, which is more than double the 5.7-month mDOR reported for osimertinib at the same 160 mg once-daily dose in the ECOG-ACRIN 5162 trial [1]. This significant difference in response durability is a critical differentiator for therapeutic selection in EGFRex20ins NSCLC.
| Evidence Dimension | Median Duration of Response (mDOR) |
|---|---|
| Target Compound Data | 17.5 months |
| Comparator Or Baseline | Osimertinib: 5.7 months |
| Quantified Difference | 11.8 months longer |
| Conditions | Phase II trials in platinum-pretreated EGFRex20ins NSCLC patients; TAK-788 (EXCLAIM cohort, NCT02716116, 160 mg qd) vs. Osimertinib (ECOG-ACRIN 5162, 160 mg qd) |
Why This Matters
Longer mDOR translates to sustained disease control and potentially improved patient outcomes, making TAK-788 a preferable procurement choice for studies or treatment regimens requiring durable responses in EGFRex20ins NSCLC.
- [1] Zhang Y, et al. Table 1: Summary of targeted therapy in the principal clinical trial of EGFR ex20ins. Sci Rep. 2024;14:10847. doi:10.1038/s41598-024-61087-2 View Source
